8-(4-ethoxy-3-methoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-ethoxy-3-methoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazine derivatives This compound is characterized by its unique structure, which includes a combination of ethoxy, methoxy, and ethylphenyl groups attached to a pyridothiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethoxy-3-methoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridothiadiazine Core: The initial step involves the cyclization of appropriate starting materials to form the pyridothiadiazine core. This can be achieved through the reaction of a substituted aniline with a thiourea derivative under acidic conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of ethoxy, methoxy, and ethylphenyl groups through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired functionalization.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the target molecule. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
8-(4-ethoxy-3-methoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(4-ethoxy-3-methoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 8-(4-ethoxy-3-methoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling and responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-ethoxy-3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 8-(4-ethoxy-3-methoxyphenyl)-3-(4-phenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Uniqueness
The uniqueness of 8-(4-ethoxy-3-methoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both ethoxy and methoxy groups, along with the ethylphenyl moiety, differentiates it from similar compounds and may contribute to its unique biological and chemical activities.
Properties
Molecular Formula |
C25H27N3O3S |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
8-(4-ethoxy-3-methoxyphenyl)-3-(4-ethylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C25H27N3O3S/c1-4-17-6-9-19(10-7-17)27-15-28-24(29)13-20(21(14-26)25(28)32-16-27)18-8-11-22(31-5-2)23(12-18)30-3/h6-12,20H,4-5,13,15-16H2,1-3H3 |
InChI Key |
XSESQUNAKIICJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C=C4)OCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.